2,2-dimethyltetrahydro-2H-pyran-4-amine

Description

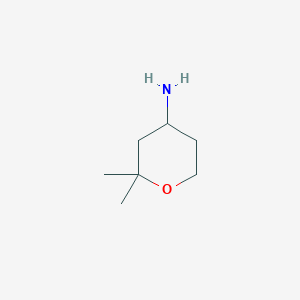

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCNRARJXVLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396728 | |

| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25850-22-0 | |

| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,2-dimethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the prevalent synthetic strategies, outlines experimental protocols, and presents relevant quantitative data.

Introduction

This compound is a saturated heterocyclic amine that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid pyran scaffold and the presence of a primary amine functionality make it an attractive synthon for introducing specific pharmacophoric features and modulating the physicochemical properties of drug candidates. The primary and most efficient method for its synthesis is the reductive amination of the corresponding ketone precursor, 2,2-dimethyltetrahydropyran-4-one.

Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one

The synthesis of the ketone precursor is a critical first step. Several methods have been reported for the preparation of 2,2-dimethyltetrahydropyran-4-one. One common approach involves the acid-catalyzed cyclization of an appropriate unsaturated alcohol.

Representative Experimental Protocol for 2,2-dimethyltetrahydropyran-4-one Synthesis

A general procedure for the synthesis of 2,2-dimethyltetrahydropyran-4-one involves the treatment of dimethyl(vinyl)ethynylmethanol with an aqueous acidic solution. The reaction proceeds via hydration and subsequent intramolecular cyclization.

Procedure:

-

To a solution containing an aqueous acid (e.g., sulfuric acid), slowly add dimethyl(vinyl)ethynylmethanol (1.0 eq.).

-

Maintain the reaction mixture under vigorous stirring.

-

Slowly elevate the temperature to approximately 85 °C.

-

After completion of the reaction (monitored by TLC or GC), the organic layer is separated.

-

The aqueous layer is neutralized and extracted with a suitable organic solvent (e.g., ether).

-

The combined organic extracts are washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford 2,2-dimethyltetrahydropyran-4-one as a liquid.

| Parameter | Value | Reference |

| Starting Material | Dimethyl(vinyl)ethynylmethanol | [1][2] |

| Reagents | Aqueous sulfuric acid | [1][2] |

| Reaction Temperature | 85 °C | [1][2] |

| Yield | 53% | [1][2] |

| Purification | Vacuum distillation | [1][2] |

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2,2-dimethyltetrahydropyran-4-one. This reaction involves the formation of an intermediate imine by reacting the ketone with an ammonia source, followed by reduction to the desired primary amine. Several protocols can be employed for this transformation, with the Leuckart reaction and catalytic hydrogenation being prominent examples.

Method 1: Leuckart Reaction using Ammonium Formate

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This one-pot reaction is advantageous due to the use of inexpensive and readily available reagents.[3] The reaction typically requires elevated temperatures.[3]

dot

References

An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,2-dimethyltetrahydro-2H-pyran-4-amine. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one, and related tetrahydropyran amines to offer a broader understanding of its potential characteristics and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential utility of this and similar heterocyclic amines.

Core Chemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a tetrahydropyran ring substituted with two methyl groups at the 2-position and an amine group at the 4-position. The presence of the amine group makes it a basic compound and a potential building block in the synthesis of more complex molecules.

Physicochemical Properties

| Property | This compound | 2,2-dimethyltetrahydro-2H-pyran-4-one |

| CAS Number | 25850-22-0[1] | 1194-16-7 |

| Molecular Formula | C₇H₁₅NO[1] | C₇H₁₂O₂ |

| Molecular Weight | 129.20 g/mol [1] | 128.17 g/mol |

| Boiling Point | Data not available | 60-64 °C at 8 mmHg |

| Density | Data not available | 0.964 g/cm³ at 25 °C |

| Solubility | Data not available | Slightly soluble in water |

Spectral Data (Predicted)

While experimental spectra for this compound are not available, the expected characteristics can be predicted based on its structure and general principles of spectroscopy.

-

¹H NMR: The spectrum would be expected to show signals for the two methyl groups at the 2-position, the protons on the tetrahydropyran ring, and the protons of the amine group. The chemical shifts and splitting patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms would be expected to appear at lower field.

-

IR Spectroscopy: As a primary amine, it is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration may be observed around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine would likely appear in the 1250–1020 cm⁻¹ region.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the tetrahydropyran ring.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 2,2-dimethyltetrahydro-2H-pyran-4-one.

Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-one

A general procedure for the synthesis of the ketone precursor has been reported.

Experimental Protocol:

-

Reaction Setup: A solution of dimethyl(vinyl)ethynylmethanol is slowly added to an aqueous solution containing sulfuric acid.

-

Reaction Conditions: The reaction is maintained with vigorous stirring, and the temperature is gradually increased to 85 °C. Additional sulfuric acid is added in batches over several hours.

-

Work-up: Upon completion, the upper organic layer is separated. The lower aqueous layer is neutralized with potassium carbonate and extracted with ether.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed by evaporation. The resulting residue is purified by vacuum distillation to yield 2,2-dimethyltetrahydropyran-4-one.

Synthesis of this compound via Reductive Amination

A general protocol for the reductive amination of a ketone to a primary amine is described below.

Experimental Protocol:

-

Imine Formation: 2,2-dimethyltetrahydro-2H-pyran-4-one is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia or an ammonium salt (e.g., ammonium acetate) to form the corresponding imine in situ.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or column chromatography to yield this compound.

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery

While there is no direct evidence of the biological activity of this compound in the reviewed literature, the tetrahydropyran motif is a common scaffold in medicinal chemistry. Structurally related compounds have shown significant biological activities, suggesting potential areas of investigation for this molecule.

For example, 4-(aminomethyl)tetrahydro-2H-pyran is a known intermediate in the synthesis of potent and selective inhibitors of mTOR kinase and phosphodiesterase 10A (PDE10A).[3] These targets are implicated in various diseases, including cancer and neurological disorders. This suggests that this compound could also serve as a valuable building block for developing novel therapeutics.

Derivatives of 2-amino-pyran have been reported to possess antimicrobial and cytotoxic activities.[4][5] The biological evaluation of this compound and its derivatives against various bacterial strains and cancer cell lines could be a fruitful area of research.

Caption: Hypothetical role in a signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for related amines and the precursor ketone, it should be handled with care in a laboratory setting. It is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic amine with potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data on its properties are scarce, this guide provides a foundational understanding based on its structure, its precursor, and related compounds. Further research is warranted to fully characterize its physicochemical properties, reactivity, and biological activity to unlock its full potential in drug discovery and other chemical sciences.

References

The Stereochemistry of 2,2-dimethyltetrahydro-2H-pyran-4-amine: An Uncharted Chiral Landscape

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed stereochemical understanding of the chiral molecule 2,2-dimethyltetrahydro-2H-pyran-4-amine. Despite its well-defined structure, specific data on its stereoisomers, their synthesis, separation, and biological activities remain largely unpublished. This technical guide summarizes the currently available information and highlights the areas requiring further investigation for researchers and drug development professionals.

Introduction

This compound, a substituted tetrahydropyran derivative, possesses a chiral center at the C4 position, making it a candidate for stereoisomeric differentiation in biological systems. The fixed gem-dimethyl group at the C2 position influences the conformational preference of the pyran ring, which in turn can impact the spatial orientation of the amine substituent and its interactions with biological targets. However, a thorough exploration of its stereochemical properties is conspicuously absent from the scientific literature.

Synthesis and Potential for Stereocontrol

The synthesis of racemic this compound can be envisioned through the reductive amination of the corresponding ketone, 2,2-dimethyltetrahydro-2H-pyran-4-one. A related patent describes the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, suggesting that the ketone precursor is accessible.

While general methods for the stereoselective synthesis of substituted tetrahydropyrans are well-documented, specific protocols for the asymmetric synthesis of this compound have not been reported. Potential strategies could involve:

-

Asymmetric Reductive Amination: Utilizing chiral catalysts or reagents to directly convert 2,2-dimethyltetrahydro-2H-pyran-4-one into a single enantiomer of the amine.

-

Diastereoselective Approaches: Employing chiral auxiliaries to control the stereochemistry during the formation of the amine or a precursor.

-

Kinetic Resolution: Enzymatic or chemical kinetic resolution of the racemic amine could potentially be employed to separate the enantiomers.

A logical workflow for obtaining enantiomerically pure this compound is proposed below, based on established chemical principles.

Figure 1: A conceptual workflow for the chiral resolution of racemic this compound.

Stereochemical Data: A Call for Research

A critical deficiency in the current body of knowledge is the complete absence of quantitative stereochemical data for this compound. Key experimental values that are essential for the characterization and development of its stereoisomers are unavailable, including:

-

Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr): No reported values from stereoselective syntheses or chiral separations could be found.

-

Specific Rotation ([α]D): The characteristic optical rotation for the individual enantiomers has not been documented.

The following table underscores the lack of available data.

| Stereochemical Parameter | (R)-enantiomer | (S)-enantiomer |

| Enantiomeric Excess (ee%) | Not Reported | Not Reported |

| Specific Rotation ([α]D) | Not Reported | Not Reported |

| Biological Activity | Not Reported | Not Reported |

| Table 1: Summary of Unavailable Quantitative Stereochemical and Biological Data. |

Experimental Protocols: Uncharted Territory

Detailed experimental protocols for the stereoselective synthesis, chiral resolution, or analytical separation of the stereoisomers of this compound are not present in the reviewed literature. While general methodologies for chiral amine resolution and stereoselective synthesis of tetrahydropyrans exist, their specific application to this molecule, including reaction conditions, yields, and stereochemical outcomes, remains to be investigated and published.

Biological Activity and Signaling Pathways

There is no information available regarding the biological activity of the individual stereoisomers of this compound. Consequently, no signaling pathways associated with its potential therapeutic or toxicological effects have been described. The principle of eudismic ratio, which describes the difference in pharmacological activity between enantiomers, cannot be applied without foundational biological screening data.

Conclusion and Future Directions

The stereochemistry of this compound represents a significant knowledge gap in the field of medicinal and organic chemistry. For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of stereoselective synthetic routes and efficient chiral separation methods is the first critical step. Subsequent characterization of the pure enantiomers, including the determination of their absolute configurations and specific rotations, is essential. Finally, comprehensive biological evaluation of the individual stereoisomers is necessary to elucidate their pharmacological profiles and to determine if stereochemistry plays a crucial role in their activity. The exploration of this uncharted chiral landscape holds the potential for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Technical Guide: 2,2-dimethyltetrahydro-2H-pyran-4-amine (CAS: 25850-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound featuring a saturated six-membered pyran ring with two methyl groups at the 2-position and an amine group at the 4-position. Its chemical structure, particularly the tetrahydropyran motif, is a common scaffold in a variety of biologically active molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, based on available technical information.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 25850-22-0 | N/A |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-2,2-dimethyltetrahydropyran, Tetrahydro-2,2-dimethyl-2H-pyran-4-amine | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 170.3 °C at 760 mmHg | [3] |

| Flash Point | 50 °C | [3] |

| Purity | 95% - 99% (commercially available) | [3][4] |

| Storage Temperature | 4°C, protect from light | [3] |

Synthesis

Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one

The ketone precursor can be synthesized from 2-methyl-3-butyn-2-ol through a series of reactions including a Kucherov reaction. A patented method describes the synthesis of a related carboxylic acid, which involves the synthesis of the ketone as an intermediate.[5]

Reductive Amination

Reductive amination involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]

General Experimental Protocol (Hypothetical):

-

Step 1: Imine Formation: 2,2-dimethyltetrahydropyran-4-one is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Step 2: Reduction: Once imine formation is complete, a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until the reduction of the imine is complete.

-

Step 3: Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Below is a conceptual workflow for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its structure and the general characteristics of primary amines, the following spectral features can be anticipated:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene protons on the pyran ring (multiplets), the methine proton at the 4-position, and the amine protons (broad singlet). The chemical shifts would be influenced by the neighboring oxygen and nitrogen atoms.[8] |

| ¹³C NMR | Resonances for the quaternary carbon at the 2-position, the two methyl carbons, the three methylene carbons of the pyran ring, and the methine carbon bearing the amino group.[8] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching vibrations, and C-N stretching vibrations.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyran ring. |

Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for this compound in the public domain, the tetrahydropyran moiety is a key structural feature in numerous compounds with diverse pharmacological activities. Pyran derivatives have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[9]

Potential as a Scaffold in Medicinal Chemistry

The rigid, non-planar structure of the tetrahydropyran ring makes it an attractive scaffold for the design of small molecule inhibitors that can fit into specific binding pockets of biological targets. The presence of the amine group provides a key site for further chemical modification and for forming crucial interactions (e.g., hydrogen bonds) with target proteins.

Use in Bioactive Molecules

A patent for anti-cancer compounds describes ureas containing the 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl) moiety, suggesting that this scaffold has been explored in the context of oncology drug discovery.[1] These compounds are mentioned in the context of inhibiting the Ras/Raf/MEK/MAPK signaling pathway, which is frequently dysregulated in cancer.[1]

Derivatives of the related tetrahydro-2H-pyran-4-amine have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes and phosphodiesterase 10A (PDE10A) for neurological disorders.[10][11] This highlights the potential of the tetrahydropyran-4-amine core in developing therapies for various diseases.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Potential applications of the core structure in drug discovery.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While detailed biological studies on this specific compound are limited in publicly accessible literature, its structural features and the known activities of related tetrahydropyran derivatives suggest its potential for the development of novel therapeutics. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound. Professionals in drug development can utilize this core structure as a starting point for creating diverse libraries of compounds for screening against various biological targets.

References

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. scbt.com [scbt.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. 25850-22-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Substituted Tetrahydropyran Amines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, particularly when substituted with an amine group, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, improved metabolic stability, and favorable physicochemical properties, such as reduced lipophilicity compared to its carbocyclic analogue, cyclohexane, have made it a cornerstone in the design of novel therapeutics.[1] This in-depth technical guide explores the diverse biological activities of substituted tetrahydropyran amines, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate.

Kinase Inhibition: A Prominent Area of Activity

Substituted tetrahydropyran amines have demonstrated remarkable efficacy as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a critical regulator of the DNA damage response (DDR), a cellular network that detects and repairs DNA lesions.[2][3][4] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates, including CHK2, p53, BRCA1, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis.[1][5] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

A notable example of a potent and selective ATM inhibitor featuring a tetrahydropyran amine moiety is AZD0156 . This compound has demonstrated significant potential in preclinical models and is undergoing clinical evaluation.[1]

Quantitative Data on ATM Kinase Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| AZD0156 | ATM | Cellular (Autophosphorylation) | 0.58 | HT29 | [6] |

| Compound 3 | ATM | Enzyme | 3 | - | [7] |

| Quinazoline 4 | ATM | Cellular | 1200 | MCF7 | [7] |

Experimental Protocol: Cellular ATM Kinase Inhibition Assay

This protocol describes a method to assess the inhibition of ATM kinase activity in a cellular context by measuring the phosphorylation of a downstream target.

1. Cell Culture and Treatment:

- Human cancer cell lines (e.g., HT29, U2OS) are cultured to 70-80% confluency.

- Cells are pre-incubated with varying concentrations of the test compound (e.g., AZD0156) for a specified time (e.g., 1 hour).

- DNA damage is induced by treating the cells with a DNA-damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation).[8][9]

2. Cell Lysis and Protein Quantification:

- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

3. Western Blotting:

- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

- The membrane is incubated with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., phospho-p53 (Ser15), phospho-CHK2 (Thr68), or γH2AX).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- The signal is detected using an enhanced chemiluminescence (ECL) reagent and an imaging system.

- The membrane is then stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to normalize the data.

4. Data Analysis:

- The band intensities are quantified using densitometry software.

- The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition.

- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate phosphorylation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ATM Signaling Pathway

Caption: ATM Signaling Pathway and Inhibition by AZD0156.

FMS-Like Tyrosine Kinase 3 (FLT3) Inhibition

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10][11] These mutations lead to constitutive activation of the FLT3 signaling cascade, promoting uncontrolled cell growth and survival.

Gilteritinib , an FDA-approved drug for relapsed or refractory FLT3-mutated AML, incorporates a tetrahydropyran amine scaffold and is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[1]

Quantitative Data on FLT3 Kinase Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Gilteritinib | FLT3 | Cell-free | 0.29 | [3] |

| Gilteritinib | AXL | Cell-free | 0.73 | [3] |

| Gilteritinib | c-KIT | Cell-free | 230 | [3] |

| XL-999 | FLT3 | Cell-free | - | [12] |

Experimental Protocol: Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based biochemical assay to determine the in vitro potency of compounds against purified FLT3 kinase.

1. Reagent Preparation:

- Prepare a serial dilution of the test compound (e.g., gilteritinib) in a suitable buffer.

- Prepare a solution of recombinant human FLT3 kinase in kinase reaction buffer.

- Prepare a solution of a suitable substrate (e.g., a synthetic peptide like AXLtide) and ATP in kinase reaction buffer.

2. Kinase Reaction:

- In a 96-well or 384-well plate, add the test compound dilutions.

- Add the FLT3 kinase solution to each well.

- Initiate the kinase reaction by adding the substrate/ATP mixture.

- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

3. Signal Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

- Incubate at room temperature for approximately 40 minutes.

- Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

- Incubate at room temperature for 30-60 minutes.

- Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

- Determine the IC50 value by fitting the data to a dose-response curve.

FLT3 Signaling Pathway

Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.

Inhibition of HIV Protease

The tetrahydropyran and related tetrahydrofuran scaffolds have been instrumental in the design of potent HIV-1 protease inhibitors.[13][14] These inhibitors are designed to mimic the transition state of the viral polyprotein cleavage, preventing the maturation of new infectious virions. The cyclic ether moieties can form crucial hydrogen bonds and van der Waals interactions within the enzyme's active site.

Quantitative Data on Tetrahydropyran-Containing HIV Protease Inhibitors

| Compound | Target | Assay Type | Ki (pM) | IC50 (nM) | Reference |

| 4a | HIV-1 Protease | Enzyme/Antiviral | 2 | 21 | [15] |

| 3 | HIV-1 Protease | Enzyme/Antiviral | 8 | 38 | [15] |

| 259 | HIV-1 Protease | Cytotoxicity | - | 22.7 | [16] |

Modulation of Monoamine Transporters

Substituted tetrahydropyran amines have also been explored as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[17][18] Inhibition of these transporters can elevate neurotransmitter levels, a mechanism central to the action of many antidepressant and anxiolytic drugs.

Quantitative Data on Tetrahydropyran-Containing Monoamine Transporter Inhibitors

Quantitative data for specific tetrahydropyran amine derivatives as monoamine transporter inhibitors is an active area of research, with many compounds under investigation. The following represents a general class of compounds.

| Compound Class | Target(s) | Desired Activity | Reference |

| Milnacipran Derivatives | NET, SERT | Inhibition | [19] |

Conclusion

The substituted tetrahydropyran amine scaffold is a versatile and highly valuable structural motif in contemporary drug discovery. Its favorable physicochemical properties and ability to engage with a diverse range of biological targets have led to the development of clinically successful drugs and a plethora of promising preclinical candidates. The examples provided in this guide, particularly in the areas of kinase, HIV protease, and monoamine transporter inhibition, underscore the significant impact of this chemical class. Continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutics based on this remarkable scaffold.

References

- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM Signaling | GeneTex [genetex.com]

- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances and challenges of the drugs acting on monoamine transporters | EurekAlert! [eurekalert.org]

- 19. Studies on the SAR and pharmacophore of milnacipran derivatives as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Pyranamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the pyranamine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery of novel pyranamine derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyranamine and related pyran derivatives, providing a quantitative basis for comparison and further investigation.

Table 1: Anticancer Activity of Pyrano[2,3-d]pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound S2 | MCF-7 | 2.65 ± 0.05 | [1] |

| Compound S7 | MCF-7 | 1.28 ± 1.12 | [1] |

| Compound S8 | MCF-7 | 0.66 ± 0.05 | [1] |

| Compound S8 | HCT116 | 2.76 ± 0.06 | [1] |

| 5-Fluorouracil (Standard) | HeLa | 41.85 | [2] |

| Derivative 1 | HeLa | 10.64 | [2] |

| Derivative 2 | HeLa | 3.46 | [2] |

| Derivative 5 | HeLa | 4.36 | [2] |

| Derivative 7 | HeLa | 4.44 | [2] |

Table 2: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

| Compound | IC50 (nM) | Reference |

| Olaparib (Reference) | 5.77 | [1] |

| Compound S2 | 4.06 ± 0.18 | [1] |

| Compound S7 | 3.61 ± 0.15 | [1] |

Table 3: Anti-inflammatory Activity of Pyranocoumarin Derivative 2

| Assay | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| Nitric Oxide Production | RAW264.7 | NO Inhibition | 33.37 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyranamine derivatives, based on established and reported procedures.

General One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives[1][3][4]

This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of 2-amino-4H-pyran derivatives.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Active methylene compound (e.g., ethyl acetoacetate, dimedone) (1.0 mmol)

-

Catalyst (e.g., L-proline (10 mol%), K2CO3 (5 mol%), sodium citrate (10 mol%))

-

Solvent (e.g., Ethanol, Ethanol:Water (1:1))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-Layer Chromatography (TLC) plate

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

-

Methanol (for recrystallization)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), active methylene compound (1.0 mmol), and the chosen catalyst.

-

Add the appropriate solvent (10 mL).

-

Stir the reaction mixture at room temperature or under reflux, depending on the chosen catalyst and solvent system.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol or water.

-

If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the pure 2-amino-4H-pyran derivative.

In Vitro Cytotoxicity (MTT) Assay[5][6][7][8][9]

This protocol details the determination of the cytotoxic effects of pyranamine derivatives on cancer cell lines (e.g., MCF-7, HCT116).

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Pyranamine derivative stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the pyranamine derivatives in culture medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation period, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for iNOS and COX-2 Expression[10][11][12][13][14]

This protocol describes the detection of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages treated with pyranamine derivatives.

Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Pyranamine derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed RAW264.7 cells and treat with pyranamine derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qRT-PCR) for TNF-α and IL-6[15][16][17][18]

This protocol details the measurement of TNF-α and IL-6 mRNA expression in LPS-stimulated RAW264.7 cells.

Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Pyranamine derivatives

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Seed RAW264.7 cells and treat with pyranamine derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 4-6 hours.

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using the synthesized cDNA, primers, and a real-time PCR master mix.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

PARP-1 Enzyme Inhibition Assay[2][19][20][21][22]

This protocol describes a method to determine the in vitro inhibitory activity of pyranamine derivatives against the PARP-1 enzyme.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA (e.g., nicked DNA)

-

Biotinylated NAD+

-

Pyranamine derivatives

-

Assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Microplate luminometer

Procedure:

-

Add assay buffer, activated DNA, and the pyranamine derivative at various concentrations to the wells of the histone-coated plate.

-

Initiate the reaction by adding the PARP-1 enzyme and biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate again.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discovery and evaluation of novel pyranamine derivatives.

References

In-Depth Technical Guide on Structural Analogs of 2,2-dimethyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs based on the 2,2-dimethyltetrahydro-2H-pyran-4-amine core. This scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across various disease areas.

Core Synthesis and Analog Generation

The foundational step in exploring the chemical space around this compound is the synthesis of the core structure and its subsequent derivatization. The primary synthetic route commences with the commercially available 2,2-dimethyltetrahydro-2H-pyran-4-one.

A key transformation is the reductive amination of the ketone to introduce the versatile amine functionality. This process typically involves the formation of an intermediate Schiff base with a primary amine, followed by reduction.

Experimental Protocol: Synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine

A representative protocol for the synthesis of an N-alkyl analog involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with methylamine, followed by reduction.

Materials:

-

2,2-dimethyltetrahydro-2H-pyran-4-one

-

Aqueous methylamine solution

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of 2,2-dimethyltetrahydro-2H-pyran-4-one in methanol is prepared in a round-bottom flask.

-

An aqueous solution of methylamine is added to the flask, and the mixture is stirred at room temperature to facilitate the formation of the corresponding Schiff base.

-

The reaction mixture is then cooled in an ice bath, and sodium borohydride is added portion-wise as the reducing agent.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which can be further purified by distillation or column chromatography.[1]

This protocol can be adapted for the synthesis of a wide range of N-alkyl and N-aryl analogs by substituting methylamine with other primary amines. Further modifications of the resulting secondary amine, such as cyanoethylation followed by reduction, can introduce additional functional groups and extend the carbon chain.[1]

Biological Activities and Quantitative Data

Structural analogs of this compound have been investigated for a variety of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The tetrahydropyran motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[2]

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydropyran derivatives. While specific data for direct analogs of this compound is limited in publicly available literature, related structures have shown promising cytotoxic effects against various cancer cell lines. For instance, guanylhydrazone and aminoguanidine derivatives of substituted tetrahydropyrans have demonstrated micromolar cell viability reduction.[1]

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Guanylhydrazone Tetrahydropyran Derivatives | Various | IC50 | Micromolar range | [1] |

| Aminoguanidine Tetrahydropyran Derivatives | Various | IC50 | Micromolar range | [1] |

| 2,4,6-diaryltetrahydropyran scaffolds | Human cancer cell lines | Antiproliferative activity | - | [1] |

Table 1: Summary of Anticancer Activity of Related Tetrahydropyran Derivatives

Enzyme Inhibition

The tetrahydropyran-4-amine scaffold has been identified as a key component in the design of inhibitors for various enzymes. A notable example is its incorporation into inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target for the treatment of type 2 diabetes.[3][4] Additionally, related pyrimidine derivatives bearing a tetrahydropyran moiety have been investigated as inhibitors of phosphodiesterase (PDE) 10A, which is a target for psychotic diseases.[5]

| Target Enzyme | Compound Scaffold | Activity Metric | Value | Reference |

| Dipeptidyl Peptidase IV (DPP-4) | Tri-2,3,5-substituted tetrahydropyran analogs | IC50 | - | [3][4] |

| Phosphodiesterase (PDE) 10A | N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivatives | IC50 | - | [5] |

| Acetylcholinesterase (AChE) | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | IC50 | 0.11 µM (for compound 4l) | [6] |

| Butylcholinesterase (BuChE) | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | IC50 | 3.4 µM (for compound 4l) | [6] |

Table 2: Enzyme Inhibitory Activity of Tetrahydropyran-4-amine Analogs and Related Compounds

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these analogs exert their biological effects is crucial for rational drug design and development. While direct studies on this compound analogs are not extensively documented, insights can be drawn from related tetrahydropyran-containing molecules.

Anti-inflammatory Signaling

Certain tetrahydropyran derivatives have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One proposed mechanism involves the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. This effect may be linked to the opioid system.[7]

Caption: Proposed anti-inflammatory mechanism of tetrahydropyran analogs.

Antibacterial Mechanism of Action

A potential mechanism for the antibacterial activity of pyran derivatives is the inhibition of DNA gyrase.[7] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication. Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Caption: Inhibition of DNA gyrase by tetrahydropyran analogs.

Experimental Workflows

General Workflow for Synthesis and Bioactivity Screening

The discovery and development of novel analogs of this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for analog synthesis and screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for biological screening. While current research points towards potential applications in oncology and infectious diseases, further detailed structure-activity relationship (SAR) studies are required to optimize potency and selectivity. Future work should focus on elucidating the specific molecular targets and signaling pathways modulated by these analogs to enable more targeted drug design efforts. The exploration of a broader range of N-substituents, including various alkyl, aryl, and heterocyclic moieties, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,2-dimethyltetrahydropyran Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of 2,2-dimethyltetrahydropyran amines, with a primary focus on 2,2-dimethyltetrahydro-2H-pyran-4-amine. This class of compounds serves as a valuable building block in medicinal chemistry and materials science. This document outlines key quantitative data, detailed experimental protocols for synthesis and characterization, and visual workflows to support research and development activities.

Core Physical and Chemical Data

The primary amine, this compound, is a key representative of this compound class. While extensive experimental data for this specific molecule is not widely published, the following tables summarize its known properties, along with data for its essential precursor, 2,2-dimethyltetrahydropyran-4-one, and the parent scaffold, 4-aminotetrahydropyran, to provide a comparative baseline.

Table 1: Core Compound Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25850-22-0 | C₇H₁₅NO | 129.20 |

| 2,2-Dimethyltetrahydropyran-4-one | 1194-16-7 | C₇H₁₂O₂ | 128.17[1] |

| Tetrahydro-2H-pyran-4-amine | 38041-19-9 | C₅H₁₁NO | 101.15 |

Table 2: Physical Properties

| Property | This compound | 2,2-Dimethyltetrahydropyran-4-one | Tetrahydro-2H-pyran-4-amine |

| Appearance | Colorless to Light Yellow Liquid (Expected) | Colorless to Light Yellow Liquid[2] | Colorless to Light Yellow Liquid |

| Boiling Point (°C) | Data not available | 60-64 / 8 mmHg[2] | 151 |

| Melting Point (°C) | Data not available | Not applicable | Not applicable |

| Density (g/cm³) | Data not available | 0.964 (at 25 °C)[2] | 0.977 (at 25 °C) |

| Refractive Index (n20/D) | Data not available | Data not available | 1.463 |

| Solubility | Data not available | Slightly soluble in water[2] | Soluble in polar solvents (Expected) |

| pKa | ~10 (Predicted) | Not applicable | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and general procedures for related compounds.

Protocol 1: Synthesis via Reductive Amination

The most common route to this compound is the reductive amination of its corresponding ketone precursor.

Objective: To synthesize this compound from 2,2-dimethyltetrahydropyran-4-one.

Materials:

-

2,2-dimethyltetrahydropyran-4-one

-

Ammonia (e.g., 7N solution in Methanol) or Ammonium Acetate

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,2-dimethyltetrahydropyran-4-one (1.0 eq).

-

Solvent and Amine Source: Dissolve the ketone in anhydrous methanol. Add a solution of ammonia in methanol (5-10 eq) or ammonium acetate (3-5 eq). If using ammonium acetate, a co-solvent like DCM may be beneficial.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (N₂ or Ar) to facilitate the formation of the intermediate imine or enamine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to control any effervescence.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

-

Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude amine by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 1% triethylamine to prevent the amine from streaking on the acidic silica. Alternatively, purification can be achieved by vacuum distillation.

-

Protocol 2: Characterization of this compound

Objective: To confirm the identity and purity of the synthesized product using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

A singlet for the two methyl groups at C2 (~1.0-1.2 ppm).

-

Multiplets for the four methylene protons (C3 and C5) on the pyran ring (~1.4-1.9 ppm).

-

A multiplet for the methine proton at C4 (~2.5-3.0 ppm).

-

Multiplets for the two methylene protons adjacent to the oxygen (C6) (~3.4-3.8 ppm).

-

A broad singlet for the amine (-NH₂) protons (~1.5-2.5 ppm, can exchange with D₂O).

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

A signal for the two equivalent methyl carbons (~25-30 ppm).

-

A signal for the quaternary carbon C2 (~70-75 ppm).

-

Signals for the ring methylene carbons C3 and C5 (~35-45 ppm).

-

A signal for the methine carbon C4 bearing the amine group (~45-55 ppm).[3]

-

A signal for the methylene carbon C6 adjacent to the oxygen (~60-65 ppm).[3]

-

-

2. Mass Spectrometry (MS)

-

Technique: Use Electrospray Ionization (ESI) for a soft ionization method or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Expected Results (ESI): The primary observation in positive ion mode will be the protonated molecule [M+H]⁺ at m/z 130.2.

-

Expected Results (EI): The molecular ion [M]⁺ at m/z 129.2 may be observed. Characteristic fragmentation patterns for alkyl amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to specific fragment ions.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: Analyze as a neat thin film on a salt plate (NaCl or KBr).

-

Expected Absorptions:

-

N-H stretching: A characteristic pair of medium-intensity peaks for a primary amine in the 3300-3500 cm⁻¹ region.

-

C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the alkyl groups.

-

N-H bending (scissoring): A broad absorption around 1590-1650 cm⁻¹.

-

C-O stretching: A strong, characteristic absorption for the ether linkage in the 1050-1150 cm⁻¹ range.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of 2,2-dimethyltetrahydropyran amines.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship diagram of the key physical properties for characterizing 2,2-dimethyltetrahydropyran amines.

References

Preliminary Biological Screening of Pyran-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of pyran-based compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines the experimental protocols for assessing their anticancer, antimicrobial, and antioxidant properties, presents quantitative data from recent studies, and visualizes key experimental workflows and signaling pathways. The term "pyranamine" is used here to broadly encompass pyran derivatives that incorporate a nitrogen atom, either as an amino substituent or as part of a fused heterocyclic ring system.

Core Biological Activities and Screening Methods

Pyran-based compounds have demonstrated promising activity across several therapeutic areas. The preliminary screening of these compounds typically involves a battery of in vitro assays to determine their cytotoxic, antimicrobial, and antioxidant potential.

Anticancer Activity

The anticancer potential of pyran derivatives is a primary focus of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[1] A key initial step in assessing this activity is the determination of the half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is crucial. Pyran-based compounds have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases. The ability of pyran derivatives to scavenge free radicals is an important aspect of their biological profile. This antioxidant potential is often quantified by determining the IC50 value in various radical scavenging assays.

Quantitative Data Summary

The following tables summarize the reported biological activities of various pyran-based compounds from recent scientific literature.

Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine and Pyrano[2,3-c]pyrazole Derivatives

| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]pyridine | 8a | Liver (Huh-7) | 0.23 | [2] |

| 8b | Liver (Huh-7) | 0.15 | [2] | |

| 4-CP.P | Breast (MCF-7) | 60 | [3] | |

| P.P | Breast (MCF-7) | 100 | [3] | |

| 3-NP.P | Breast (MCF-7) | 140 | [3] | |

| TPM.P | Breast (MCF-7) | 180 | [3] | |

| Pyrano[2,3-c]pyrazole | AMDPC | Breast (Bcap-37) | 46.52 µg/mL | [4][5] |

| 4p | Liver (HepG2) | 2.28 | [6] | |

| 4d | Colon (HCT-116) | 75.1 | [7] | |

| 4k | Colon (HCT-116) | 85.88 | [7] |

Table 2: Antimicrobial Activity of Pyran-Based Derivatives

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Pyrano[2,3-c]pyrazole | Escherichia coli | 6.25 | |

| Klebsiella pneumoniae | 6.25 | ||

| Listeria monocytogenes | 50 | ||

| Staphylococcus aureus | 12.5 | ||

| 4H-Pyran | Staphylococcus aureus | < 3.9 (for 4g, 4j) | [7] |

| Bacillus subtilis | < 3.9 (for 4g, 4j) | [7] |

Table 3: Antioxidant Activity of 4H-Pyran Derivatives

| Compound ID | Assay | IC50 (mM) | Reference |

| 4g | DPPH Radical Scavenging | > 1 (90.50% scavenging at 1 mg/mL) | [7] |

| 4j | DPPH Radical Scavenging | > 1 (88.00% scavenging at 1 mg/mL) | [7] |

| 4l | DPPH Radical Scavenging | > 1 (70.20% scavenging at 1 mg/mL) | [7] |

| 4m | DPPH Radical Scavenging | > 1 (69.00% scavenging at 1 mg/mL) | [7] |

| 4d | DPPH Radical Scavenging | > 1 (65.25% scavenging at 1 mg/mL) | [7] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of biological screening results. The following sections provide standardized protocols for the key assays mentioned.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyranamine compounds. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal agent

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds and the standard drug in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antioxidant Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds dissolved in a suitable solvent

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant compound leads to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Antioxidant Screening: ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for determining antioxidant capacity.

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compounds

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction: Add the test compound at various concentrations to the diluted ABTS•+ solution.

-

Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition of the ABTS•+ radical. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for biological screening and a proposed signaling pathway for the anticancer activity of certain pyran-based compounds.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,2-dimethyltetrahydro-2H-pyran-4-amine

This technical guide provides a comprehensive literature review of 2,2-dimethyltetrahydro-2H-pyran-4-amine, a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and potential applications as a scaffold in medicinal chemistry.

Chemical Properties and Data